Tonabersat
Overview
Description
Tonabersat is a novel cis benzopyran derivative known for its efficacy against neuronal hyperexcitability and neurogenic inflammation. It has been investigated for its potential in treating migraines, glioblastoma, and other central nervous system disorders. This compound functions primarily as a gap junction modulator, specifically targeting connexin 43 hemichannels .
Mechanism of Action
Target of Action
Tonabersat primarily targets Connexin43 (Cx43) hemichannels . These hemichannels contribute to the activation of the inflammasome, a protein complex responsible for the activation of inflammatory responses . They have been implicated in various pathological conditions, including neuroinflammatory diseases .
Mode of Action
This compound acts by directly inhibiting the opening of Connexin43 hemichannels . This inhibition prevents the release of adenosine triphosphate (ATP), a molecule that signals the activation of the inflammasome . This compound also reduces Connexin43 gap junction coupling, but only at higher concentrations .
Biochemical Pathways
This compound affects the p38-mitogen-activated protein kinase pathway . This pathway is involved in cellular responses to stress and inflammation. By inhibiting Connexin43 hemichannels, this compound attenuates this pathway, thereby reducing the expression of inflammation-related genes .
Pharmacokinetics
The pharmacokinetics of this compound involve a relatively long time to reach maximum plasma concentrations . Its terminal half-life ranges from 24 to 40 hours , suggesting that it remains in the body for a significant period after administration. This property may contribute to its potential use in the prophylaxis of certain conditions .
Result of Action
This compound’s action results in a significant reduction in inflammation and inflammasome activation . In models of diabetic retinopathy, it has been shown to reduce macrovascular abnormalities, hyperreflective foci, sub-retinal fluid accumulation, and vascular leak . It also reduces the expression of neuroinflammatory markers and preserves the expression of myelin basic protein .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .
Interactions with Biomolecules: this compound directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, this compound reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .
Cellular Effects
Impact on Cell Function: this compound influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), this compound reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .
Preparation Methods
Tonabersat is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route typically includes the following steps:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups such as hydroxyl, acetyl, and amide groups to the benzopyran core.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial production methods for this compound involve scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Tonabersat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups on the benzopyran core.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tonabersat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study gap junction modulation and connexin hemichannel inhibition.
Biology: Investigated for its role in reducing neuroinflammation and protecting against central nervous system injuries.
Medicine: Explored as a potential treatment for migraines, glioblastoma, and multiple sclerosis due to its ability to inhibit connexin 43 hemichannels and reduce neuroinflammatory markers
Industry: Potential applications in developing new therapeutic agents targeting gap junctions and connexin hemichannels
Comparison with Similar Compounds
Tonabersat is unique compared to other gap junction modulators due to its specific targeting of connexin 43 hemichannels and its ability to penetrate the blood-brain barrier. Similar compounds include:
Carbenoxolone: Another gap junction inhibitor but with broader activity and less specificity.
Meclofenamic acid: A nonsteroidal anti-inflammatory drug that also inhibits gap junctions but with different pharmacological properties.
Gap19: A peptide inhibitor of connexin 43 hemichannels with a different mechanism of action
This compound’s specificity and ability to cross the blood-brain barrier make it a promising candidate for treating central nervous system disorders .
Biological Activity
Tonabersat is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and migraine treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and implications for future research.
This compound primarily functions as a Connexin43 (Cx43) hemichannel blocker . By inhibiting these hemichannels, this compound can modulate inflammatory responses and neuronal excitability. The following key mechanisms have been identified:
- Inflammation Modulation : this compound significantly reduces neuroinflammatory markers associated with microglial activation and astrogliosis in experimental models of multiple sclerosis (MS). Studies have shown decreased expression of ionized calcium-binding adapter molecule 1 (Iba1) and glial fibrillary acidic protein (GFAP) in treated mice, suggesting a protective effect against neuroinflammation .
- Cortical Spreading Depression (CSD) Inhibition : In the context of migraine aura, this compound inhibits CSD, a phenomenon linked to the initiation of migraine attacks. This inhibition may explain its effectiveness in reducing the frequency of aura attacks .
Migraine Treatment
This compound has been evaluated in several clinical trials for its effectiveness in preventing migraines, particularly those with aura. Key findings include:
- In a randomized controlled trial involving patients with migraine aura, this compound reduced the median number of aura attacks from 3.2 to 1.0 per 12 weeks (p=0.01), although it did not significantly affect overall migraine headache days .
- A systematic review identified two major trials where this compound was administered at doses ranging from 40 mg to 220 mg. While one study noted a reduction in aura-related symptoms, overall efficacy compared to placebo was limited .
Multiple Sclerosis
In preclinical models of MS, this compound demonstrated significant reductions in disease progression and neuroinflammatory markers. Notably:
- MOG35–55 EAE mice treated with this compound showed preserved myelin basic protein levels and reduced NLRP3 inflammasome activation, indicating a protective effect on neuronal integrity .
Table 1: Summary of Key Studies on this compound
Future Directions
The promising results from both preclinical and clinical studies suggest that this compound may have broader applications beyond migraine prophylaxis. Its potential as an adjuvant therapy in conditions like glioblastoma is currently being explored, with studies indicating that it may reduce tumor invasiveness when used alongside standard treatments . Furthermore, ongoing investigations into its anticonvulsant properties could pave the way for new epilepsy treatments .
Properties
IUPAC Name |
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169923 | |
Record name | Tonabersat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175013-84-0 | |
Record name | Tonabersat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tonabersat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06578 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tonabersat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TONABERSAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tonabersat?
A1: this compound is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).
Q2: How does this compound's inhibition of connexin 43 hemichannels affect the inflammasome pathway?
A2: this compound's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.
Q3: What is the proposed link between this compound's mechanism of action and its potential in treating migraine?
A3: this compound's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. This compound's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.
Q4: How does this compound affect the trigeminal ganglion in the context of migraine?
A4: Studies suggest that this compound inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.
Q5: What is the molecular formula and weight of this compound?
A5: The scientific literature provided does not explicitly state the molecular formula or weight of this compound. Further research in chemical databases or publications is needed for this information.
Q6: Is there any available spectroscopic data on this compound?
A6: The provided literature does not include details regarding spectroscopic data for this compound. Consult chemical databases or publications focused on this compound's chemical characterization for this information.
Q7: How does this compound perform under various environmental conditions?
A7: The provided research papers do not provide detailed information on the material compatibility and stability of this compound under varying conditions. Further investigation into relevant studies is required.
Q8: Does this compound exhibit any catalytic properties?
A8: The research primarily focuses on this compound's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.
Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on this compound?
A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on this compound.
Q10: Are there any established QSAR models for this compound or its analogs?
A10: No information regarding QSAR models specifically for this compound or its analogs is available in the provided literature.
Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?
A11: The documents do not offer insights into the structure-activity relationship (SAR) of this compound. Specific studies focusing on the impact of structural modifications on this compound's pharmacological profile would be required to address this question.
Q12: What is known about the stability of this compound under different storage conditions?
A12: The research papers do not elaborate on the stability of this compound under various storage conditions. Refer to specific stability studies or drug formulation literature.
Q13: What formulation strategies have been explored to enhance this compound's stability, solubility, or bioavailability?
A13: The provided papers do not mention specific formulation strategies employed for this compound.
Q14: What in vitro models have been used to study this compound's effects?
A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate this compound's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]
Q15: What animal models have been utilized to evaluate this compound's efficacy?
A15: this compound's therapeutic potential has been assessed in various animal models, including:
- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []
- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []
- Glioblastoma: F98 Fischer rat model [, ]
- Migraine: Studies investigating this compound's effect on cortical spreading depression (CSD) in cats. []
Q16: Have clinical trials been conducted with this compound, and what were the outcomes?
A16: Yes, multiple clinical trials have investigated this compound, primarily focusing on migraine. Findings suggest:
- Migraine Prophylaxis: Some trials indicated a potential preventive effect of this compound on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]
- Acute Migraine Treatment: Trials evaluating this compound for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]
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